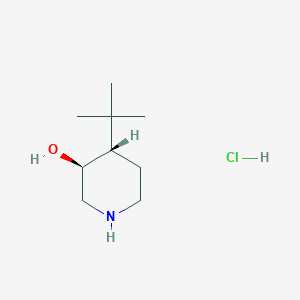
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" is a chiral piperidine derivative characterized by the presence of a tert-butyl group and a hydroxyl functional group. Piperidine derivatives are known for their applications in pharmaceuticals and as intermediates in organic synthesis. The specific stereochemistry of the compound suggests its potential for selective reactions and interactions due to its chiral centers.
Synthesis Analysis
The synthesis of related tert-butyl piperidine derivatives has been explored in various studies. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives has been achieved using L-selectride in anhydrous tetrahydrofuran, yielding cis isomers in quantitative yield. Further transformation of these compounds through the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans isomers . Although not directly synthesizing "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride", these methods provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with tert-butyl groups, has been studied to understand their conformational preferences. For example, investigations into 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have shown that the presence of axial substituents, such as hydroxyl and methyl groups, can influence the NMR signals and indicate the existence of non-chair conformations stabilized by intramolecular hydrogen bonds . This information is crucial for predicting the behavior of "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" in various environments.
Chemical Reactions Analysis
The reactivity of tert-butyl piperidine derivatives can be complex due to their stereochemistry. The addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones has been studied, leading to the development of a preparative method for synthesizing 3-hydroxyisonipecotic acid derivatives. The orientation of substituents on the quaternary carbon atom was elucidated using 13C NMR vicinal 3JC,H spin couplings . These findings are relevant for understanding the types of chemical reactions "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" may undergo, particularly in the context of nucleophilic additions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their substituents and stereochemistry. The IR spectra of certain derivatives indicate the presence of intramolecular hydrogen bonds, while crystallography studies have confirmed chair conformations in the solid state . These properties, including solubility, melting points, and boiling points, are essential for the practical handling and application of "(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride" in various chemical processes.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Chiral Compounds : The compound has been used in the synthesis of chiral bicyclic 3-hydroxypiperidines, derived from β-amino alcohols, showcasing its utility in producing stereochemically complex molecules (Wilken et al., 1997).
- Formation of Pipecolic Acid Derivatives : Research indicates its use in synthesizing pipecolic acid derivatives, a key step in the development of various pharmaceutical compounds (Purkayastha et al., 2010).
- Ring Closure Reactions : This compound is instrumental in ring closure reactions with electrophilic reagents, contributing to the synthesis of structurally diverse molecules (Mihailović et al., 1999).
Molecular Structure Studies
- Investigating Molecular Conformations : It has been used to study the conformation of the piperidine ring, providing insights into the molecular structure and interactions of similar compounds (Cygler et al., 1980).
Synthesis of Pharmaceutically Relevant Compounds
- Production of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, highlighting its potential in developing new antimicrobial medications (Dyusebaeva et al., 2017).
Miscellaneous Applications
- Stereochemistry in Organic Synthesis : The compound is used in the study of stereochemistry in organic reactions, particularly in hydrogenation processes (Hiyoshi et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4S)-4-tert-butylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)7-4-5-10-6-8(7)11;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNTLXHSWBGFC-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)


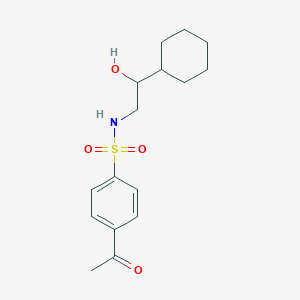
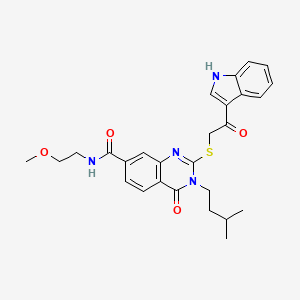
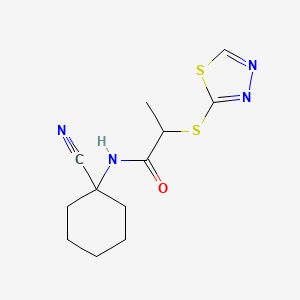
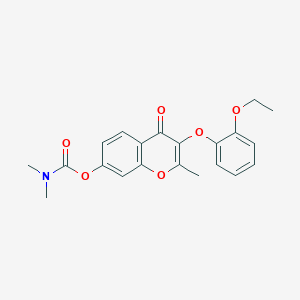
![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
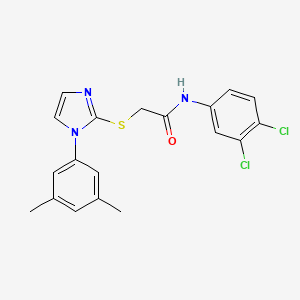
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)